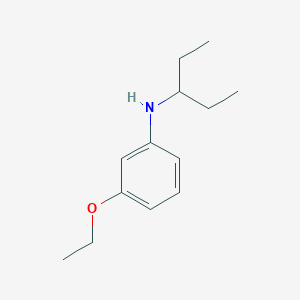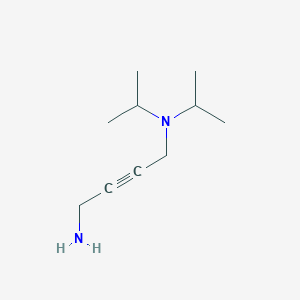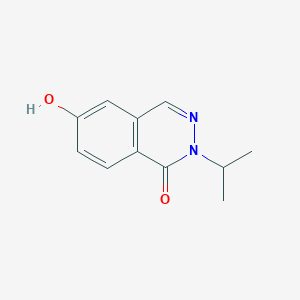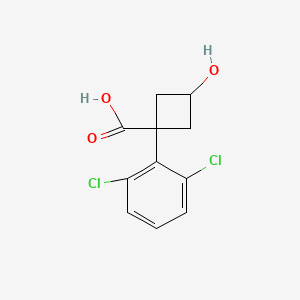
4-(Cyclopent-1-en-1-yl)-3-methylbutan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Cyclopent-1-en-1-yl)-3-methylbutan-2-ol is an organic compound characterized by a cyclopentene ring attached to a butanol structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopent-1-en-1-yl)-3-methylbutan-2-ol typically involves the reaction of cyclopentene with appropriate reagents to introduce the butanol moiety. One common method involves the use of organocerium reagents, which react with cycloalkanones to provide alkoxides. These alkoxides can then be further processed to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of catalysts and controlled reaction conditions is crucial to ensure the purity and consistency of the product.
化学反応の分析
Types of Reactions
4-(Cyclopent-1-en-1-yl)-3-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The cyclopentene ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
科学的研究の応用
4-(Cyclopent-1-en-1-yl)-3-methylbutan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, making it useful in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of polymers and other industrial chemicals
作用機序
The mechanism of action of 4-(Cyclopent-1-en-1-yl)-3-methylbutan-2-ol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- Cyclopent-1-en-1-yl)boronic acid
- 1-(Cyclopent-1-en-1-yl)-2,4-difluorobenzene
- 4-(1-Cyclopenten-1-yl)morpholine
Uniqueness
4-(Cyclopent-1-en-1-yl)-3-methylbutan-2-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
特性
分子式 |
C10H18O |
|---|---|
分子量 |
154.25 g/mol |
IUPAC名 |
4-(cyclopenten-1-yl)-3-methylbutan-2-ol |
InChI |
InChI=1S/C10H18O/c1-8(9(2)11)7-10-5-3-4-6-10/h5,8-9,11H,3-4,6-7H2,1-2H3 |
InChIキー |
BGZKHLXDXIWDMV-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CCCC1)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[1-(4-Iodophenyl)ethyl]amino}propane-1,3-diol](/img/structure/B13246455.png)
![1-[5-(2-Aminoethyl)thiophen-2-yl]-2,2-dimethylpropan-1-one](/img/structure/B13246456.png)
![N,N-Dimethyl-2-{[1-(pyridin-2-yl)ethyl]amino}acetamide](/img/structure/B13246459.png)

![2-{[1-(3,4-Difluorophenyl)ethyl]amino}ethan-1-ol](/img/structure/B13246472.png)




![2-fluoro-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B13246496.png)

![N-[2-(aminomethyl)cyclohexyl]methanesulfonamide](/img/structure/B13246510.png)
![2-[(Nonan-2-yl)amino]propan-1-ol](/img/structure/B13246513.png)
![1,4-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13246533.png)
